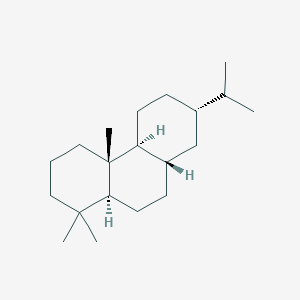
Abietane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abietane is a terpenoid fundamental parent and a diterpene.
科学的研究の応用
Chemical Structure and Classification
Abietane compounds are characterized by their unique tricyclic structure, which includes a series of double bonds and functional groups that contribute to their biological activity. The most notable members of this class include:
- Abietic Acid (7,13-abietadien-18-oic acid)
- Dehydroabietic Acid
- Ferruginol
- Aethiopinone
These compounds can be classified into three main groups based on their structural features:
- Tricyclic Abietatrienes : Compounds with three double bonds.
- Abietatriene Lactones : Compounds with three double bonds and a lactone ring.
- Abietatetraenes : Compounds with four double bonds.
Antimicrobial Properties
This compound diterpenoids exhibit significant antimicrobial activity against various pathogens. For instance, dehydroabietic acid has shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.1 mg/mL . Additionally, compounds like ferruginol have demonstrated antifungal properties, particularly against Candida albicans .
Anticancer Potential
Numerous studies have highlighted the anticancer properties of this compound compounds. For example, aethiopinone has shown promising cytotoxic activity against several human tumor cell lines, including breast adenocarcinoma (MCF7) and cervical cancer (HeLa) cells . The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds valuable candidates for cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of abietanes is well-documented. Dehydroabietic acid has been reported to inhibit the production of pro-inflammatory cytokines and nitric oxide in macrophages, suggesting its utility in treating obesity-related inflammatory conditions . Furthermore, majusanic acids derived from Illicium majus exhibited significant anti-inflammatory activity with IC50 values ranging from 0.26 µM to 2.60 µM .
Antiviral Activity
Recent research has identified antiviral properties in this compound diterpenoids against various viruses, including influenza. Studies have demonstrated that certain abietanes can inhibit viral replication and exhibit selective antiviral activity .
Table 1: Biological Activities of this compound Compounds
Table 2: IC50 Values of Selected this compound Compounds
| Compound | IC50 Value (µM) | Activity Type |
|---|---|---|
| Dehydroabietic Acid | 98.9 | Nitric Oxide Inhibition |
| Majusanic Acid B | 0.26 | Anti-inflammatory |
| Aethiopinone | Varies | Anticancer |
Case Study 1: Anticancer Activity of Aethiopinone
A study conducted on the effects of aethiopinone on various cancer cell lines revealed its ability to induce apoptosis through mitochondrial pathways. The compound exhibited a significant reduction in cell viability at concentrations above 10 µM in MCF7 cells, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy Against Antibiotic-Resistant Strains
Research focusing on the antimicrobial properties of this compound compounds demonstrated their effectiveness against antibiotic-resistant strains of bacteria. Dehydroabietic acid was particularly noted for its synergistic effects when used in conjunction with conventional antibiotics, enhancing their efficacy against resistant pathogens .
特性
CAS番号 |
19407-12-6 |
|---|---|
分子式 |
C20H36 |
分子量 |
276.5 g/mol |
IUPAC名 |
(2S,4aS,4bR,8aS,10aS)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m0/s1 |
InChIキー |
STIVVCHBLMGYSL-ZYNAIFEFSA-N |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
異性体SMILES |
CC(C)[C@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C |
正規SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
同義語 |
(4aR,4bα,7α,8aβ,10aα)-Tetradecahydro-1,1,4a-trimethyl-7-(1-methylethyl)phenanthrene |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















